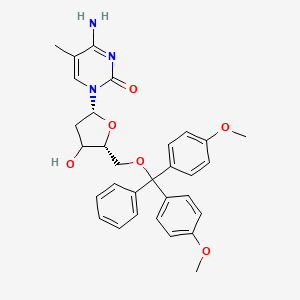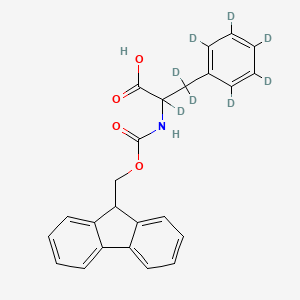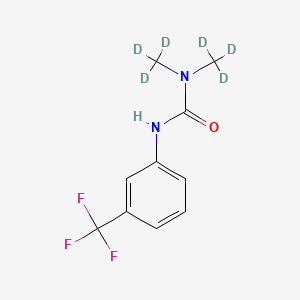
Fluometuron-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluometuron-d6 is a deuterium-labeled analog of fluometuron, a widely used herbicide. The compound is primarily utilized in scientific research to study the behavior and metabolism of fluometuron in various environments. The deuterium labeling allows for precise tracking and quantification in experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluometuron-d6 is synthesized by incorporating deuterium into the molecular structure of fluometuron. The process typically involves the deuteration of 4-nitrobenzaldehyde, followed by subsequent reactions to form the final compound . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of specialized equipment and techniques is essential to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Fluometuron-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction may yield deuterated analogs with altered functional groups .
Scientific Research Applications
Fluometuron-d6 has a wide range of scientific research applications, including:
Mechanism of Action
Fluometuron-d6 exerts its effects by inhibiting photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .
Comparison with Similar Compounds
Fluometuron-d6 is part of the phenylurea herbicide family, which includes other compounds such as diuron, linuron, and monuron . Compared to these compounds, this compound offers unique advantages in research due to its deuterium labeling, which allows for more accurate tracking and quantification in studies . The structural similarities among these compounds enable cross-reactivity in certain assays, but the deuterium labeling provides a distinct marker for this compound .
List of Similar Compounds
- Diuron
- Linuron
- Monuron
- Chlorotoluron
- Isoproturon
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1,1-bis(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)/i1D3,2D3 |
InChI Key |
RZILCCPWPBTYDO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

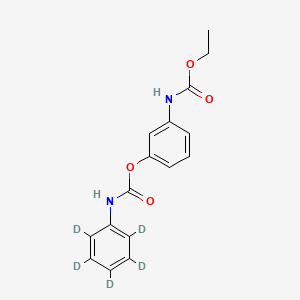
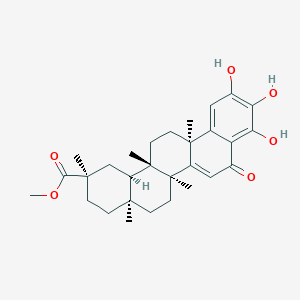
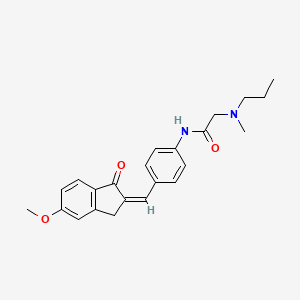
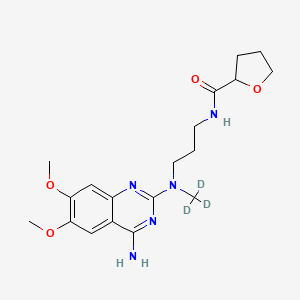
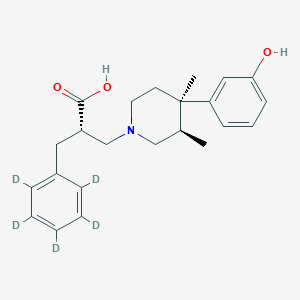
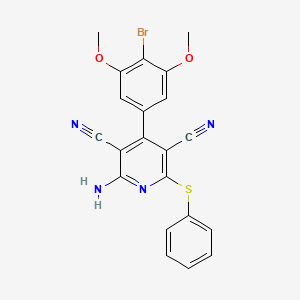
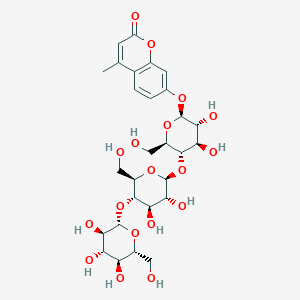
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
